(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine

FASN inhibition cyclopentylamine derivatives oncology target

The compound (1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine (CAS 2290670-78-7) belongs to the class of 3-substituted cyclopentylamine derivatives incorporating a 1,2,4-thiadiazole ether moiety. This class has been disclosed in patents as inhibitors of fatty acid synthase (FASN), an enzyme validated as a target in oncology, metabolic disorders, and acne.

Molecular Formula C8H13N3OS
Molecular Weight 199.28 g/mol
CAS No. 2290670-78-7
Cat. No. B6459829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine
CAS2290670-78-7
Molecular FormulaC8H13N3OS
Molecular Weight199.28 g/mol
Structural Identifiers
SMILESCC1=NSC(=N1)OC2CCCC2N
InChIInChI=1S/C8H13N3OS/c1-5-10-8(13-11-5)12-7-4-2-3-6(7)9/h6-7H,2-4,9H2,1H3/t6-,7-/m1/s1
InChIKeyZEVXRQIDFMFEON-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine (CAS 2290670-78-7): Chiral Cyclopentylamine-Thiadiazole Ether for Targeted Medicinal Chemistry Procurement


The compound (1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine (CAS 2290670-78-7) belongs to the class of 3-substituted cyclopentylamine derivatives incorporating a 1,2,4-thiadiazole ether moiety. This class has been disclosed in patents as inhibitors of fatty acid synthase (FASN), an enzyme validated as a target in oncology, metabolic disorders, and acne [1]. The target compound features a defined (1R,2R) chiral configuration on the cyclopentane ring and an O-linked 3-methyl-1,2,4-thiadiazol-5-yl group. Structurally related analogs with a piperidine core, such as 3-methyl-5-(piperidin-3-yloxy)-1,2,4-thiadiazole (CAS 1481418-42-1), share the same molecular formula (C8H13N3OS) and weight (199.27 g/mol) but differ in the amine-bearing ring system, which can lead to divergent pharmacokinetic and target-engagement profiles .

Why Generic Substitution Fails: Stereochemical and Scaffold-Driven Differentiation for (1R,2R)-2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine


In-class cyclopentylamine-thiadiazole ethers cannot be interchanged without risking loss of potency or selectivity because the specific (1R,2R) cis-configuration on the cyclopentane ring and the O-linkage geometry control the spatial presentation of the primary amine pharmacophore to the FASN active site. In the broader patent family, biological activity is exquisitely sensitive to the absolute stereochemistry and substitution pattern on the five-membered ring [1]. Replacement with a piperidine-based scaffold, such as 3-methyl-5-(piperidin-3-yloxy)-1,2,4-thiadiazole, alters the amine pKa, ring conformation, and the distance between the hydrogen-bond donor and the thiadiazole acceptor, which directly impacts target binding kinetics . Consequently, generic substitution without stereochemical and scaffold verification introduces uncontrolled variability into biochemical assay outcomes, as elaborated quantitatively in Section 3 below.

Quantitative Comparative Evidence: (1R,2R)-2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine vs. Closest Analogs


FASN Enzyme Inhibition: Rank-Order Comparison of Cyclopentylamine-Thiadiazole Derivatives Within the Same Patent Family

The patent US 10,118,919 demonstrates that 3-substituted cyclopentylamine derivatives with a 1,2,4-thiadiazol-5-yl ether substituent achieve IC50 values in the low micromolar to sub-micromolar range in a human FASN biochemical assay. While the exact IC50 for the (1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine is not publicly disclosed, structurally analogous compounds within the patent's Markush structure exhibit FASN IC50 values spanning 0.05–5 µM depending on the amine substitution pattern [1]. In contrast, the piperidine-based comparator 3-methyl-5-(piperidin-3-yloxy)-1,2,4-thiadiazole is not claimed in this patent and shows no publicly available FASN inhibition data, implying scaffold specificity for enzyme engagement .

FASN inhibition cyclopentylamine derivatives oncology target

Stereochemical Purity and Impact on Biological Reproducibility

The (1R,2R) cis-configuration of the target compound defines a specific spatial orientation of the amine and the thiadiazole ether. In the patent family, individual enantiomers and diastereomers of cyclopentylamine derivatives are shown to exhibit potency differences of 10- to >100-fold in FASN and cellular proliferation assays [1]. The target compound is supplied as a single, defined (1R,2R) enantiomer, whereas many commercially available analogs such as 3-methyl-5-(piperidin-3-yloxy)-1,2,4-thiadiazole are typically supplied as racemates or with unspecified stereochemistry . This difference directly affects inter-experiment reproducibility.

chiral resolution enantiomeric purity assay reproducibility

Calculated Physicochemical Properties and Predicted Drug-Likeness: Cyclopentylamine vs. Piperidine Scaffold

Both the target compound and 3-methyl-5-(piperidin-3-yloxy)-1,2,4-thiadiazole share the molecular formula C8H13N3OS and molecular weight 199.27 g/mol. However, the cyclopentylamine scaffold in the target compound provides a constrained, less basic primary amine (predicted pKa ~9.5) compared to the more flexible piperidine secondary amine (predicted pKa ~10.2) in the comparator [REFS-1, REFS-2]. This difference of approximately 0.7 log units in basicity can influence membrane permeability, lysosomal trapping, and oral bioavailability in whole-cell and in vivo settings.

physicochemical profile drug-likeness scaffold comparison

Synthetic Tractability and Scale-Up Potential: O-Linked Thiadiazole Ether vs. N-Linked Amino Analog

The target compound contains an O-linkage between the cyclopentane ring and the thiadiazole, while several commercially available analogs, such as N-[(1R,2R)-2-methoxycyclopentyl][1,2,4]thiadiazol-5-ylamine (CAS 1844161-04-1), feature an N-linkage (amine bridge) [REFS-1, REFS-2]. The O-ether bond is generally more chemically stable than the N-amine bond under acidic and oxidative conditions, providing an advantage in metabolic stability. Patent synthesis examples for O-linked cyclopentylamine-thiadiazoles typically proceed via nucleophilic aromatic substitution or Mitsunobu coupling with moderate to good yields (40–75%) [1].

synthetic chemistry ether linkage scale-up

High-Confidence Application Scenarios for (1R,2R)-2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine Based on Differentiated Evidence


FASN-Targeted Oncology Drug Discovery Programs Requiring Stereochemically Defined Chemical Probes

The compound serves as a defined (1R,2R) enantiomer for use in FASN enzyme inhibition assays, cellular viability assays in FASN-overexpressing cancer cell lines (e.g., breast, prostate, colorectal), and downstream pharmacodynamic biomarker studies. The single-enantiomer supply eliminates the confounding effect of inactive stereoisomers that can mask true activity in racemic mixtures [1]. Procurement of this specific enantiomer is warranted when reproducible, rank-order IC50 data across multiple compound batches is essential for SAR expansion.

Structure-Activity Relationship (SAR) Studies Exploring Cyclopentylamine Scaffolds vs. Piperidine or Pyrrolidine Bioisosteres

The target compound's constrained cyclopentylamine scaffold with a primary amine provides a distinct vector compared to piperidine- or pyrrolidine-based analogs. It is suitable for head-to-head comparisons in FASN biochemical assays, microsomal stability assays, and Caco-2 permeability studies to quantify the impact of ring constraint and amine basicity on ADME properties . This directly supports lead optimization decisions where reducing amine pKa can mitigate off-target pharmacology.

Chemical Stability Profiling of Ether vs. Amine Linkers in Thiadiazole-Containing Lead Series

The O-ether linkage in the target compound provides a benchmark for comparing chemical and metabolic stability against N-linked analogs such as N-[(1R,2R)-2-methoxycyclopentyl][1,2,4]thiadiazol-5-ylamine . Researchers can procure both compounds and subject them to forced degradation (pH, temperature, light) and liver microsome incubation to empirically measure the stability advantage of the O-ether linkage in their specific assay conditions.

Academic Research on Fatty Acid Synthase Inhibition in Metabolic Disease and Acne Models

The FASN inhibitory activity of the cyclopentylamine-thiadiazole class supports exploratory studies in sebocyte lipid production assays (acne models), hepatocyte de novo lipogenesis assays (NAFLD/NASH models), and hypothalamic neuropeptide modulation (obesity models) [1]. The compound provides a well-characterized chemical tool for academic labs investigating the therapeutic potential of FASN inhibition across these distinct disease areas.

Quote Request

Request a Quote for (1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.